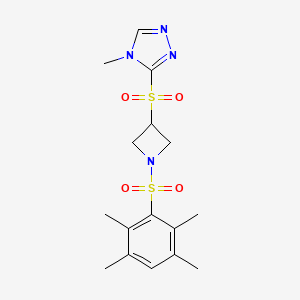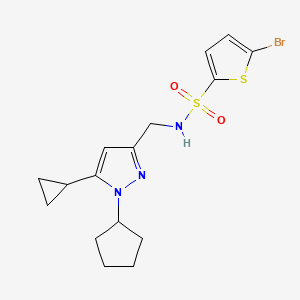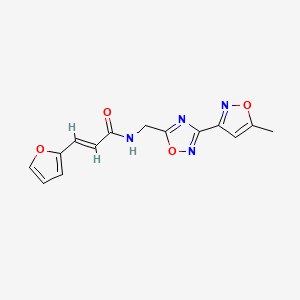
3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS number 1798739-01-1 . It is a product offered for early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride” is represented by the InChI code1S/C12H17N.ClH/c1-9-3-4-12(10(2)7-9)11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H . The molecular weight of the compound is 211.73 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density are not mentioned in the available resources .科学的研究の応用
Drug Discovery
Pyrrolidine derivatives, including 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride, are widely used in drug discovery due to their versatile scaffold that can be used to create novel biologically active compounds . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Anti-Inflammatory Activity
Pyrrolidine alkaloids have been shown to possess anti-inflammatory properties . Therefore, 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
Pyrrolidine alkaloids also exhibit antioxidant activity . This suggests that 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride could be used in the development of antioxidant therapies.
Antibacterial and Antifungal Activity
These compounds have been found to have antibacterial and antifungal properties , indicating potential use in the development of new antibiotics or antifungal medications.
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like other pyrrolidine derivatives, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
特性
IUPAC Name |
3-(2,4-dimethylphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-3-4-12(10(2)7-9)11-5-6-13-8-11;/h3-4,7,11,13H,5-6,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVILXBXEVEJNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNC2)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)pyrrolidine hydrochloride | |
CAS RN |
1798739-01-1 |
Source


|
| Record name | 3-(2,4-dimethylphenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


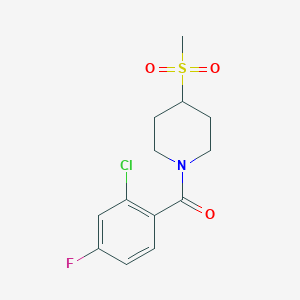
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2396535.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2396538.png)
![N-(4-methylbenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2396540.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2396541.png)
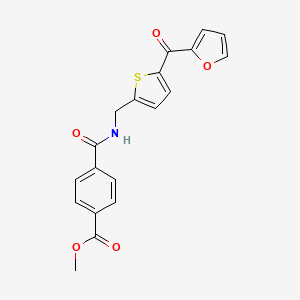
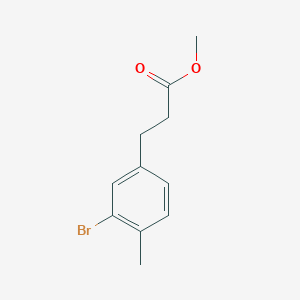
![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)
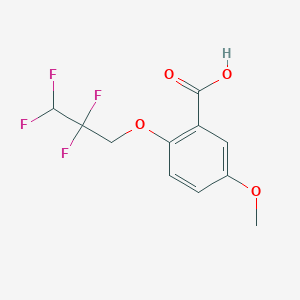
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2396548.png)
